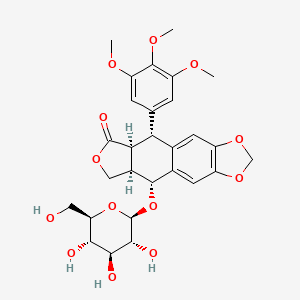
Picropodophyllin-|A-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picropodophyllin-|A-D-glucoside is a naturally occurring lignan glucoside derived from the roots of Podophyllum plants. It is a stereoisomer of podophyllotoxin, classified as a cyclolignan. This compound is known for its inhibitory effects on the insulin-like growth factor-1 receptor (IGF1R), making it a subject of interest in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Picropodophyllin-|A-D-glucoside can be synthesized through the extraction of podophyllotoxin from the roots of Podophyllum plants. The process involves several steps, including the isolation of podophyllotoxin followed by its conversion to picropodophyllin through stereoselective reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of podophyllotoxin from plant sources, followed by chemical modification to obtain the desired stereoisomer. The process is optimized for yield and purity, ensuring the compound’s effectiveness for research and clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Picropodophyllin-|A-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Picropodophyllin-|A-D-glucoside has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying lignan biosynthesis and stereochemistry. Its unique structure provides insights into the synthesis of complex natural products .
Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly those involving IGF1R. It is used to investigate the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: In medicine, this compound is being explored as a potential anti-cancer agent. Clinical trials have shown its effectiveness in reducing tumor volume in various cancers, including glioblastoma and rhabdomyosarcoma .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting IGF1R. Its derivatives are also being tested for their potential in treating other diseases, such as diabetes and neurodegenerative disorders .
Wirkmechanismus
Picropodophyllin-|A-D-glucoside exerts its effects by inhibiting the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the IGF1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the ATP-binding site of IGF1R, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
- Podophyllotoxin
- Epipodophyllotoxin
- 4′-Demethylpicropodophyllotoxin
- Deoxypodophyllotoxin
Comparison: Picropodophyllin-|A-D-glucoside is unique among these compounds due to its specific stereochemistry and potent inhibitory effects on IGF1R. While podophyllotoxin and its derivatives also exhibit anti-cancer properties, this compound’s cis conformation provides distinct advantages in terms of selectivity and efficacy .
Eigenschaften
Molekularformel |
C28H32O13 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21+,22+,23-,24+,25-,28-/m0/s1 |
InChI-Schlüssel |
NXVJTGLCCSFGAT-AWXBQYDWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



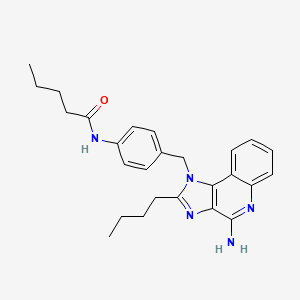

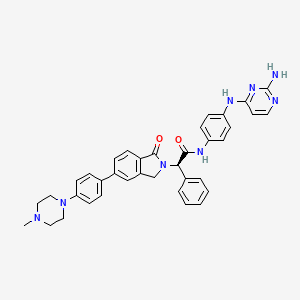
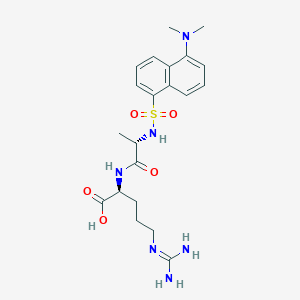
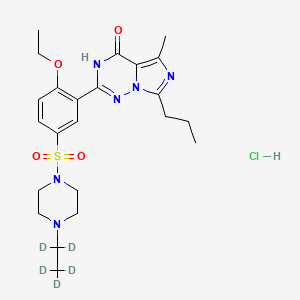
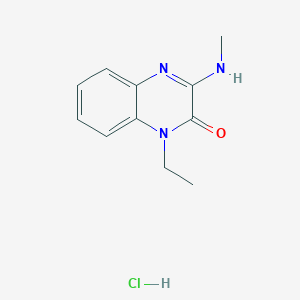
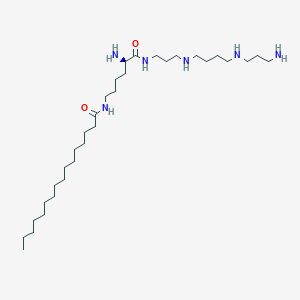
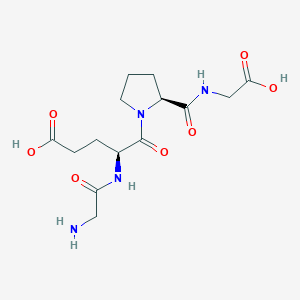


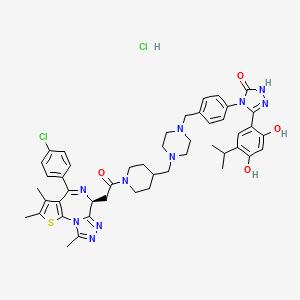
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)

